Cas no 15764-16-6 (2,4-Dimethylbenzaldehyde)

2,4-Dimethylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethylbenzaldehyde
- 2,4-DIAMINO-6-(4-BROMO-2-FLUOROPHENYL)-1,3,5-TRIAZINE
- 2,4-dimethyl benzyl alcohol
- 2,4-Dimethyl-benzaldehyd
- 2,4-dimethyl-benzaldehyde
- 2,4-Me2PhCHO
- 2,4-TRIMETHYL BENZALDEHYDE
- 2,4-Xylylaldehyde
- Benzaldehyde,2,4-dimethyl
- m-Xylene-4-carboxaldehyde
- 1-Formyl-2,4-dimethyl benzene
- Benzaldehyde, 2,4-dimethyl-
- 2,4-dimethyl benzaldehyde
- 2,4-Dimethylbenzenecarboxaldehyde
- 1-Formyl-2,4-dimethylbenzene
- I06YU18H4A
- GISVICWQYMUPJF-UHFFFAOYSA-N
- m-Xylylaldehyde
- FEMA No. 3427
- PubChem3070
- 2,3-Dimethybenzaldehyde
- KSC138M4D
- Jsp0031
-
- MDL: MFCD00003340
- インチ: 1S/C9H10O/c1-7-3-4-9(6-10)8(2)5-7/h3-6H,1-2H3
- InChIKey: GISVICWQYMUPJF-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 134.07300
- どういたいしつりょう: 134.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.962 g/mL at 25 °C(lit.)
- ゆうかいてん: −9 °C (lit.)
- ふってん: 102-103 °C/14 mmHg(lit.)
- フラッシュポイント: 華氏温度:192.2°f
摂氏度:89°c - 屈折率: n20/D 1.549(lit.)
- PSA: 17.07000
- LogP: 2.11590
- かんど: Air Sensitive
- ようかいせい: 未確定
- FEMA: 3427
2,4-Dimethylbenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 37/38-41-52/53
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
2,4-Dimethylbenzaldehyde 税関データ
- 税関コード:29122900
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2,4-Dimethylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010003515-250mg |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021460-100g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 95% | 100g |
¥936 | 2024-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022657-25g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 98% | 25g |
¥461.00 | 2023-11-21 | |
Enamine | EN300-20657-1.0g |
2,4-dimethylbenzaldehyde |
15764-16-6 | 93% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022657-100g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 98% | 100g |
¥1983.00 | 2023-11-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD67092-1g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 95% | 1g |
¥43.0 | 2022-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 151041-25G |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 90% | 25G |
¥1709.85 | 2022-02-24 | |
TRC | D477080-500mg |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 500mg |
$ 65.00 | 2022-01-09 | ||
Ambeed | A196619-1g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 95% | 1g |
$7.0 | 2024-04-23 | |
Chemenu | CM249825-500g |
2,4-Dimethylbenzaldehyde |
15764-16-6 | 95% | 500g |
$374 | 2021-06-16 |
2,4-Dimethylbenzaldehyde 関連文献
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1. Trapping of photoenols from o-tolualdehydes in gas matrices. Dependence of photoenol formation on the nature of the carbonyl functionJ. Gebicki,A. Krantz J. Chem. Soc. Perkin Trans. 2 1984 1623
-
Yu Zhang,Mingyue Piao,Lingzhi He,Lan Yao,Tiezhu Piao,Zairan Liu,Yunxian Piao RSC Adv. 2020 10 4795
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3. Biosynthesis of phenols. Part XXII. Synthesis of 3-isopentyl-2,6-dimethoxyphenyl-(3,6-dimethoxy-2,4-dimethylphenyl)methane, a degradation product of arugosinE. R. Catlin,C. H. Hassall J. Chem. Soc. C 1971 460
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Esther Matamoros,Pedro Cintas,Juan C. Palacios New J. Chem. 2021 45 4365
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6. Methyl vs. methylene condensation of aromatic aldehydes with 1,1,1-trifluoroacetylacetoneAviv Gazit,Zvi Rappoport J. Chem. Soc. Perkin Trans. 1 1984 2863
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Shritama Mukherjee,Uttam Roy Chowdhuri,Patit P. Kundu RSC Adv. 2016 6 2982
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Rajendra Maity,Subhas Chandra Pan Org. Biomol. Chem. 2015 13 6825
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Mengying Si,Jin Zhang,Yuyang He,Ziqi Yang,Xu Yan,Mingren Liu,Shengnan Zhuo,Sheng Wang,Xiaobo Min,Congjie Gao,Liyuan Chai,Yan Shi Green Chem. 2018 20 3414
-
Yanping Huang,Yu Li,Zewei Luo,Yixiang Duan RSC Adv. 2016 6 41816
2,4-Dimethylbenzaldehydeに関する追加情報
Professional Introduction to 2,4-Dimethylbenzaldehyde (CAS No. 15764-16-6)
2,4-Dimethylbenzaldehyde, with the chemical formula C₈H₈O and CAS number 15764-16-6, is an aromatic aldehyde that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its two methyl groups substituents at the 2- and 4-positions of the benzene ring, exhibits a unique set of chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various industrial and medicinal applications.
The structural motif of 2,4-Dimethylbenzaldehyde contributes to its reactivity, making it a versatile building block in the synthesis of more complex molecules. Its aldehyde functional group (–CHO) is highly reactive and participates in a wide range of chemical transformations, including condensation reactions, oxidation processes, and polymerization reactions. These characteristics have positioned it as a key intermediate in the production of fine chemicals, fragrances, and pharmaceuticals.
In recent years, research into 2,4-Dimethylbenzaldehyde has been particularly driven by its potential applications in medicinal chemistry. The compound has been investigated for its role in the synthesis of bioactive molecules that exhibit various pharmacological properties. For instance, studies have explored its utility in the development of novel antimicrobial agents and anti-inflammatory compounds. The aromatic ring system of 2,4-Dimethylbenzaldehyde provides a scaffold that can be modified to target specific biological pathways, making it an attractive candidate for drug discovery efforts.
One notable area of research involves the use of 2,4-Dimethylbenzaldehyde in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in many pharmaceuticals due to their ability to mimic natural products and interact with biological targets. Researchers have demonstrated that 2,4-Dimethylbenzaldehyde can serve as a precursor for constructing nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. This includes compounds with potential applications in treating neurological disorders, cancer, and infectious diseases.
The compound's reactivity also makes it useful in materials science applications. For example, 2,4-Dimethylbenzaldehyde has been employed in the synthesis of polymers and coatings that exhibit enhanced durability and functionality. Its ability to participate in cross-linking reactions allows for the creation of materials with tailored mechanical properties, making it valuable for industrial applications where performance is critical.
From an environmental perspective, efforts have been made to develop sustainable synthetic routes for 2,4-Dimethylbenzaldehyde. Green chemistry principles have guided researchers toward methods that minimize waste and reduce energy consumption. Catalytic processes, particularly those involving transition metals or organocatalysts, have been explored as alternatives to traditional thermal or photochemical methods. These advancements not only improve the efficiency of producing 2,4-Dimethylbenzaldehyde but also align with global efforts to promote sustainable chemical manufacturing.
The pharmacological potential of 2,4-Dimethylbenzaldehyde has also led to investigations into its derivatives as potential therapeutic agents. By modifying the substituents on the benzene ring or introducing additional functional groups, researchers can fine-tune the biological activity of these compounds. Preclinical studies have shown promise in several areas, including anti-cancer therapy and neuroprotection. The ability to derive multiple bioactive molecules from a single precursor like 2,4-Dimethylbenzaldehyde underscores its importance as a pharmaceutical intermediate.
In conclusion, 2 , 4 - Dimethylbenzaldehyde ( CAS No . 15764 - 16 - 6 ) is a multifaceted compound with significant applications across organic synthesis , pharmaceutical research , and materials science . Its unique structural features enable diverse chemical transformations , making it a valuable tool for developing new drugs , polymers , and sustainable materials . As research continues to uncover new applications for this compound , its importance in advancing scientific innovation is likely to grow further .
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